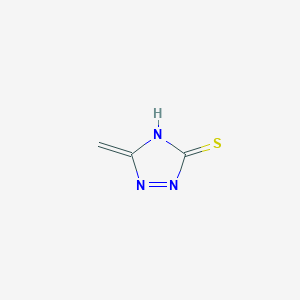

5-Methylidene-1,2,4-triazole-3-thione

Description

Properties

Molecular Formula |

C3H3N3S |

|---|---|

Molecular Weight |

113.14 g/mol |

IUPAC Name |

5-methylidene-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C3H3N3S/c1-2-4-3(7)6-5-2/h1H2,(H,4,7) |

InChI Key |

ICSGSFHVKRDWCL-UHFFFAOYSA-N |

Canonical SMILES |

C=C1NC(=S)N=N1 |

Origin of Product |

United States |

Synthesis and Characterization of 5-Methylidene-1,2,4-triazole-3-thione: A Technical Guide

An in-depth technical guide on the synthesis and characterization of 5-Methylidene-1,2,4-triazole-3-thione, designed for researchers and drug development professionals.

Introduction & Mechanistic Overview

The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiviral, and antitumoral activities[1][2]. The structural versatility of these compounds is largely dictated by their complex tautomeric equilibria. While the aromatic 5-methyl-1,2,4-triazole-3-thione system is well-documented, its conversion into the non-aromatic, exocyclic 5-methylidene-1,2,4-triazole-3-thione tautomer represents a fascinating structural dynamic.

Isolating and characterizing the 5-methylidene state requires precision. The exocyclic double bond is thermodynamically competitive with the endocyclic aromatic system only under specific solvent conditions or when stabilized by distinct intermolecular hydrogen-bonding networks in the solid state. This guide provides a field-proven, self-validating protocol for the synthesis, kinetic trapping, and rigorous analytical characterization of this specific tautomeric state.

Tautomeric Dynamics: The Causality of State

The 5-methylidene-1,2,4-triazole-3-thione system is governed by double-proton prototropic tautomerism. Understanding this is critical for both synthesis and characterization[3][4].

-

Thiol vs. Thione: In alkaline solutions, the deprotonated thiolate form dominates. However, upon neutralization and in the solid state, the thione (C=S) form is overwhelmingly favored. This is driven by the formation of robust intermolecular N-H···S hydrogen bonds that drastically lower the crystal lattice energy.

-

Methyl vs. Methylidene: The shift from the aromatic 5-methyl-1H-1,2,4-triazole to the non-aromatic 5-methylidene-4,5-dihydro-1H-1,2,4-triazole involves the migration of a proton from the methyl group to a ring nitrogen. This enamine-imine-like shift is highly sensitive to solvent polarity and crystallization kinetics.

Tautomeric equilibria between thiol, thione, and methylidene states.

Synthesis Methodologies

The synthesis of 1,2,4-triazole-3-thiones traditionally relies on the alkaline cyclodehydration of acyl thiosemicarbazides[2][5]. To isolate the 5-methylidene tautomer, the reaction environment must be strictly controlled during the precipitation phase.

Causality in Reagent Selection

-

Sodium Hydroxide (NaOH): Used during cyclization to deprotonate the intermediate thiosemicarbazide. This increases the nucleophilicity of the nitrogen, driving the intramolecular attack on the carbonyl carbon to force dehydration.

-

Controlled Acidification (pH 5-6): The triazole-thione is weakly acidic. Lowering the pH with HCl neutralizes the sodium salt, causing the neutral thione to precipitate. If the pH drops too low (<3), protonation of the ring nitrogens increases aqueous solubility and disrupts the kinetic trapping of the methylidene tautomer.

Workflow for the synthesis and kinetic trapping of the target thione.

Protocol 1: Step-by-Step Synthesis Workflow

-

Intermediate Formation: Dissolve 0.01 mol of the appropriate acetyl thiosemicarbazide precursor in 20 mL of 20% aqueous NaOH[1].

-

Cyclodehydration: Heat the solution under reflux at 90–95 °C for 3 hours. The solution will transition from a suspension to a clear, pale yellow liquid as the highly soluble sodium triazolate salt forms.

-

Cooling: Remove the reaction from heat and allow it to cool to exactly room temperature (20–25 °C). Do not use an ice bath yet, as rapid cooling can trap impurities.

-

Kinetic Trapping (Critical Step): Place the flask in an ice bath. Dropwise, add 2M Hydrochloric acid (HCl) under vigorous magnetic stirring until the pH reaches exactly 5.5. A white/pale slurry will precipitate.

-

Isolation: Filter the precipitate under a vacuum, wash with ice-cold distilled water (3 × 10 mL) to remove residual NaCl, and dry in a desiccator over anhydrous CaCl₂.

-

Recrystallization: Recrystallize from a 70:30 Ethanol/Water mixture. The polar protic nature of ethanol facilitates the hydrogen-bonding network required to stabilize the methylidene-thione crystal lattice.

Self-Validating Characterization Protocols

To definitively prove the presence of the 5-methylidene-thione state over the standard 5-methyl-thiol state, a multi-modal analytical approach is required. Relying solely on solution-state NMR is a common pitfall, as rapid proton exchange in solvents like DMSO-d6 can time-average the signals, blurring distinct tautomeric states[3][4].

Analytical Causality

-

X-Ray Diffraction (XRD): This is the ultimate arbiter. XRD freezes the molecule in the solid state. A measured exocyclic C=C bond length of ~1.33 Å definitively confirms the methylidene state, while a C=S bond length of ~1.68 Å confirms the thione[3].

-

FTIR Spectroscopy: Run in a solid KBr pellet to mirror the XRD solid-state data. The appearance of a sharp C=C stretch at ~1630 cm⁻¹ validates the exocyclic double bond.

-

NMR Spectroscopy: While prone to exchange averaging, cooling the NMR probe to -20 °C (if using a suitable solvent) can slow the prototropic shift enough to resolve the exocyclic =CH₂ protons as a distinct signal in the alkene region (~4.8–5.2 ppm), completely distinct from a standard methyl singlet (~2.2 ppm).

Quantitative Data Summary

| Analytical Method | Target Signal / Parameter | 5-Methyl-Thione (Standard) | 5-Methylidene-Thione (Target) |

| ¹H NMR (DMSO-d6) | C5-Substituent | ~2.2 ppm (Singlet, 3H) | ~4.8 - 5.2 ppm (Multiplet/Singlet, 2H) |

| ¹³C NMR (DMSO-d6) | C=S Carbon | ~166 - 168 ppm | ~165 - 167 ppm |

| FTIR (KBr pellet) | C=S Stretch | 1280 - 1300 cm⁻¹ | 1275 - 1295 cm⁻¹ |

| FTIR (KBr pellet) | C=C (Exocyclic) | Absent | ~1620 - 1640 cm⁻¹ |

| XRD (Bond Length) | C5-Exocyclic Bond | ~1.49 Å (C-C single bond) | ~1.33 Å (C=C double bond) |

| XRD (Bond Length) | C3-Sulfur Bond | ~1.68 Å (C=S double bond) | ~1.68 Å (C=S double bond) |

Protocol 2: Single-Crystal XRD Preparation

-

Solvent Saturation: Dissolve 50 mg of the highly purified synthesized powder in 2 mL of boiling absolute ethanol.

-

Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove any nucleation sites (dust/impurities).

-

Vapor Diffusion: Place the un-capped vial inside a larger jar containing 10 mL of a non-polar anti-solvent (e.g., diethyl ether or hexane). Seal the outer jar tightly.

-

Incubation: Leave undisturbed at room temperature for 3–7 days. The slow diffusion of the anti-solvent into the ethanol will yield high-quality, diffraction-grade single crystals locked in their thermodynamically stable tautomeric state.

References

-

Fateev, I. V., et al. (2024). "Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase." Biomolecules, 14(7), 745. Available at:[Link]

-

Ziyaev, A. A., et al. (2025). "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives." Organics, 6(3), 41. Available at:[Link]

-

Frolova, Yu. S., et al. (2024). "Synthesis methods of 1,2,4-triazole-3-thiones: review." Current issues in pharmacy and medicine: science and practice, 17(2), 187-196. Available at:[Link]

Sources

Crystal Structure Determination of 1,2,4-Triazole-3-Thione Derivatives: From Synthesis to Advanced Structural Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of 1,2,4-Triazole-3-Thiones

The 1,2,4-triazole nucleus, particularly when functionalized as a 3-thione, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Derivatives of this heterocyclic system exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5] Their efficacy is intrinsically linked to their three-dimensional geometry, which dictates how they interact with biological targets like enzymes and receptors.[1] Therefore, the unambiguous determination of their molecular structure is not merely an academic exercise; it is a cornerstone of rational drug design and the development of novel functional materials.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for this purpose, providing precise atomic coordinates, bond lengths, and bond angles with unparalleled accuracy.[6][7][8] This guide offers a comprehensive, field-proven workflow for the crystal structure determination of 1,2,4-triazole-3-thione derivatives. We will journey from the foundational steps of synthesis and crystallization to the sophisticated analysis of intermolecular interactions and quantum chemical properties, providing not just protocols, but the causality behind each critical experimental choice.

Part 1: The Foundation - Synthesis and the Art of Crystallization

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is fundamentally limited by the quality of the initial crystal.

Synthesis: Creating the Building Blocks

While a multitude of synthetic routes to 1,2,4-triazole-3-thiones exist, a prevalent and robust method involves the alkaline cyclization of thiosemicarbazide derivatives.[1][2] Other established methods include the Pellizzari and Einhorn-Brunner reactions, as well as modern copper-catalyzed approaches.[9][10] A thorough understanding of the synthesis is crucial as impurities can severely inhibit crystallization.

The Prerequisite: High-Quality Single Crystals

The core principle of SC-XRD is the coherent scattering of X-rays by a highly ordered, repeating lattice of molecules.[6][11] Defects, twinning, or polycrystalline aggregates will degrade the diffraction pattern, making structure solution difficult or impossible.[12] The goal is to grow a single, well-formed crystal, typically 0.1-0.3 mm in size, that is free of internal stress and inclusions.

Crystallization Techniques: The selection of a crystallization method is often empirical, but a logical progression can be followed. The primary variable is controlling the rate of supersaturation.

| Technique | Principle | Typical Solvents for Triazoles | Advantages | Disadvantages |

| Slow Evaporation | Gradual removal of solvent increases solute concentration to the point of crystallization.[7] | Ethanol, Methanol, Acetonitrile, Ethyl Acetate | Simple setup; effective for many soluble compounds. | Can lead to "crashing out" or formation of many small crystals if evaporation is too rapid. |

| Solvent Layering | A solution of the compound is layered with a miscible "anti-solvent" in which it is insoluble. Slow diffusion at the interface induces crystallization.[7] | Good solvent: DMF, Chloroform; Anti-solvent: Hexane, Diethyl Ether | Excellent control over crystallization rate; useful for compounds that are highly soluble in common solvents. | The interface can be easily disturbed; requires careful selection of solvent pairs with different densities.[7] |

| Vapor Diffusion | A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a more volatile anti-solvent. Vapor from the anti-solvent diffuses into the drop, reducing solubility and promoting crystal growth. | Similar to solvent layering. | Uses very small amounts of material; excellent for screening multiple conditions. | Requires well-sealed chambers; setup can be more complex. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and causing crystallization. | Dioxane, Toluene, Water (if soluble) | Can produce large, high-quality crystals; thermodynamically controlled. | Requires a programmable cooling bath for best results; not suitable for heat-sensitive compounds. |

Experimental Protocol: Crystallization by Slow Evaporation

This protocol is a self-validating starting point for a new 1,2,4-triazole-3-thione derivative.

-

Purity Assessment: Ensure the starting material is of the highest possible purity via NMR or LC-MS. Impurities act as "kinks" in the crystal lattice.

-

Solvent Screening: In small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). A suitable solvent will dissolve the compound completely upon slight warming or with additional solvent.

-

Prepare a Saturated Solution: Dissolve the compound in a chosen solvent in a clean, dust-free glass vial. Add the compound portion-wise until a small amount no longer dissolves, even with gentle warming.

-

Achieve Undersaturation: Add a few drops of fresh solvent to dissolve the remaining solid, creating a solution that is just below saturation. This prevents premature precipitation.

-

Filtration (Critical Step): Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This removes dust and micro-particulates that can act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. The size of the opening controls the evaporation rate. A slower rate is almost always better.

-

Patience: Place the vial in a vibration-free location (e.g., a drawer or a dedicated incubator) at a constant temperature. Do not disturb the vial. Crystal growth can take anywhere from a day to several weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine pipette and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Caption: The crystallographic workflow from raw data to final structure.

Step-by-Step Refinement Protocol (Conceptual using the SHELX Suite)

-

Data Reduction: Programs like XPREP (part of the Bruker suite) or SAINT/SADABS are used to integrate the raw frames, apply corrections (like absorption), scale the data, and suggest possible space groups. [13]2. Structure Solution: The primary challenge is the "phase problem." We measure intensities, but lose the phase information of the X-rays.

-

Initial Model Building: From this first map, the software identifies the highest electron density peaks and attempts to build a molecular fragment. For a triazole derivative, the distinctive ring structure is often immediately recognizable.

-

Refinement Cycles (e.g., SHELXL): This is an iterative process of least-squares fitting to improve the agreement between the diffraction data calculated from your model (F_calc) and the observed experimental data (F_obs). [13] * Cycle 1-3 (Isotropic): All non-hydrogen atoms are refined with isotropic displacement parameters (spheres). The R-factor (a measure of agreement) should drop significantly.

-

Cycle 4-6 (Anisotropic): Atoms are refined with anisotropic displacement parameters (ellipsoids), which better model their thermal motion.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."

-

-

Validation: The final model is checked for consistency and chemical sense. The output is a Crystallographic Information File (CIF) , the standard for publishing and archiving structural data. [15][16][17]

Part 3: Beyond the Structure - Advanced Analysis

A solved crystal structure is a gateway to a deeper understanding of the molecule's behavior, driven by intermolecular forces.

The Crystallographic Information File (CIF)

The CIF is not just a results file; it's a comprehensive, standardized archive of the entire experiment. [15][17]It contains over 100 data fields, including:

-

Unit cell dimensions and space group. [15]* Final atomic coordinates for every atom. [15]* Anisotropic displacement parameters.

-

Details of the data collection and refinement process. [15]* Tables of bond lengths, angles, and torsion angles.

Hirshfeld Surface Analysis: Visualizing Interactions

While a crystal structure shows us where the atoms are, it doesn't intuitively show the forces holding them together. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions. [18][19][20]The surface is drawn around a molecule at the point where its contribution to the electron density equals the contribution from all other molecules combined. [20] Key Properties Mapped onto the Hirshfeld Surface:

-

d_norm: A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii (red spots), which are crucial for crystal packing. [19]* Shape Index & Curvedness: These properties reveal the shape of the molecule and can identify the characteristic hollows and bumps indicative of π-π stacking. [19][21]* 2D Fingerprint Plots: These are 2D histograms that summarize all interactions, plotting the distance to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside (dₑ). [18][22]The percentage contribution of different interaction types (e.g., H···H, N···H, S···H) can be precisely calculated.

Caption: Workflow for Hirshfeld surface and interaction energy analysis.

Protocol: Hirshfeld Surface Analysis with CrystalExplorer

-

Input: Load the final, validated CIF file into the CrystalExplorer software. [21][22]2. Surface Generation: Generate the Hirshfeld surface for the molecule of interest.

-

Mapping: Map the d_norm property onto the surface. Analyze the size and intensity of the red spots, which correspond to close intermolecular contacts like hydrogen bonds.

-

Fingerprint Analysis: Generate the 2D fingerprint plot. Decompose the plot into contributions from specific atom pairs (e.g., N···H, C···H, S···H) to quantify their relative importance in the crystal packing. For 1,2,4-triazole-3-thiones, N-H···S and N-H···N hydrogen bonds are often dominant features.

-

Interpretation: Correlate the features on the d_norm surface with the percentages from the fingerprint plot to build a comprehensive picture of the crystal's supramolecular architecture.

Quantum Chemical Calculations: The Electronic Dimension

Quantum chemical methods, particularly Density Functional Theory (DFT), provide insights that are inaccessible to X-ray diffraction. [23][24]While XRD maps electron density, DFT can calculate electronic properties based on the molecular structure. [25][26] Key Insights from DFT:

-

Geometry Optimization: DFT can calculate the theoretical lowest-energy conformation of an isolated molecule, which can then be compared to the conformation observed in the crystal to understand the effects of packing forces. [25]* Electrostatic Potential (ESP): Mapping the ESP onto the molecular surface reveals the electron-rich (negative, red) and electron-poor (positive, blue) regions. This is invaluable for predicting sites for hydrogen bonding and other electrostatic interactions. [19][23]* Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of chemical stability. [21] By combining the precise geometric data from SC-XRD with the interaction analysis from Hirshfeld surfaces and the electronic insights from DFT, researchers can achieve a holistic understanding of 1,2,4-triazole-3-thione derivatives, accelerating their development for therapeutic and material applications.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. National Center for Biotechnology Information. [Link]

-

CRYSTALS - Chemical Crystallography. University of Oxford. [Link]

-

APEX Software. Bruker. [Link]

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate. [Link]

-

Crystallography Software. RCSB PDB. [Link]

-

A Guide to Molecular Mechanics and Quantum Chemical Calculations. Wavefunction, Inc.. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical and Pharmaceutical Research. [Link]

-

X-Ray Crystallography - Software. Purdue University. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. [Link]

-

Crystallographic software list. International Union of Crystallography. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

-

Quantum chemistry. Wikipedia. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical.net. [Link]

-

A short guide to Crystallographic Information Files. The Cambridge Crystallographic Data Centre (CCDC). [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

-

TUTORIAL on How to Read a .CIF File. YouTube. [Link]

-

Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]

-

Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. SciVision Open Access Publishers. [Link]

-

The crystallographic information file (CIF). Oxford Academic. [Link]

-

Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

-

Quantum chemical calculations and their uses. Research, Society and Development. [Link]

-

CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. National Center for Biotechnology Information. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Oxford Academic. [Link]

-

Quantum Chemical Calculation of Molecular and Periodic Peptide and Protein Structures. ACS Publications. [Link]

-

CIF Parser. Gemmi. [Link]

-

Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. International Union of Crystallography. [Link]

-

Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. ACS Publications. [Link]

-

How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

-

Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. [Link]

-

Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. MDPI. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

-

3H-1,2,4-Triazole-3-thione. PubChem. [Link]

-

The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. National Center for Biotechnology Information. [Link]

-

3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4,5-trimethyl-. NIST Chemistry WebBook. [Link]

-

Scheme2.Synthesis of 1,2,4-triazole-3-thione derivatives. A) 4-Amino... ResearchGate. [Link]

-

The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Single-crystal x-ray diffraction structures of covalent organic frameworks. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. rjptonline.org [rjptonline.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rigaku.com [rigaku.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. academic.oup.com [academic.oup.com]

- 17. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. crystalexplorer.net [crystalexplorer.net]

- 21. scivisionpub.com [scivisionpub.com]

- 22. mdpi.com [mdpi.com]

- 23. downloads.wavefun.com [downloads.wavefun.com]

- 24. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 25. jocpr.com [jocpr.com]

- 26. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

An In-Depth Technical Guide to the Preliminary Biological Screening of Novel 5-Methylidene-1,2,4-triazole-3-thione Analogs

This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized 5-methylidene-1,2,4-triazole-3-thione analogs. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade to identify promising lead compounds.

The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4][5] The introduction of a 5-methylidene substituent offers a unique structural modification that can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a systematic approach to elucidating the therapeutic potential of these novel analogs.

Designing the Screening Cascade: A Strategic Approach

A tiered screening cascade is essential for efficiently evaluating a library of novel compounds. This approach prioritizes broad-spectrum, cost-effective assays in the primary screen to identify initial "hits." These hits are then subjected to more specific and mechanistically informative secondary and tertiary assays.

The causality behind this tiered approach lies in resource optimization. It is impractical and inefficient to subject every synthesized analog to a full battery of complex and expensive assays. The primary screen acts as a filter, enriching the pool of compounds for those with a higher probability of desired biological activity.

Caption: A tiered approach to biological screening.

Primary Screening Protocols

The primary screen is designed for high-throughput evaluation to quickly identify compounds with any significant biological activity.

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial agents.[6][7][8][9][10] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Principle: The test compound diffuses from a well through an agar medium inoculated with a target microorganism. A zone of growth inhibition around the well indicates antimicrobial activity.[6]

Experimental Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

-

Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland standard) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.[6]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[6][7][8]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Controls:

-

Positive Control: A standard antibiotic or antifungal agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative Control: The solvent used to dissolve the test compounds.

-

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation:

| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| Analog-1 | 100 | 15 | 12 | 18 |

| Analog-2 | 100 | 0 | 0 | 0 |

| Analog-3 | 100 | 20 | 18 | 22 |

| Ciprofloxacin | 10 | 25 | 28 | - |

| Fluconazole | 25 | - | - | 24 |

| DMSO | - | 0 | 0 | 0 |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a cornerstone of in vitro cytotoxicity testing.[11][12][13][14][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Protocol:

-

Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Data Presentation:

| Compound ID | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| Analog-1 | 25.4 | 32.1 |

| Analog-2 | >100 | >100 |

| Analog-3 | 8.7 | 12.5 |

| Doxorubicin | 0.5 | 0.8 |

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of compounds.[16][17]

Principle: DPPH is a stable free radical with a deep violet color.[16] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.[16][18]

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[17]

-

Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.[19]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[17][19]

-

Controls:

-

Positive Control: A known antioxidant such as ascorbic acid or Trolox.

-

Blank: Methanol.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Data Presentation:

| Compound ID | DPPH Scavenging IC₅₀ (µM) |

| Analog-1 | 45.2 |

| Analog-2 | >200 |

| Analog-3 | 15.8 |

| Ascorbic Acid | 8.9 |

Secondary Screening: Confirmation and Elucidation

Compounds that demonstrate promising activity in the primary screen ("hits") are advanced to secondary screening for confirmation and further characterization.

For antimicrobial hits, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22] This provides a quantitative measure of potency.

Experimental Protocol:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.[23]

-

Inoculation: Add a standardized microbial inoculum to each well.[21][23]

-

Incubation: Incubate the plates under appropriate conditions.[21]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]

To assess the spectrum of activity and potential selectivity of anticancer hits, they should be tested against a panel of diverse cancer cell lines (e.g., representing different tissue origins like breast, lung, colon, etc.).[24] This helps to identify compounds with broad-spectrum activity versus those that are more selective for certain cancer types. The MTT assay protocol described previously can be utilized for this purpose.

To confirm the antioxidant potential of hits from the DPPH assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can be performed.[18][25][26][27] This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Sources

- 1. researchgate.net [researchgate.net]

- 2. turkjps.org [turkjps.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. botanyjournals.com [botanyjournals.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT Test - Eurofins Medical Device Testing [eurofins.com]

- 14. MTT assay - Wikipedia [en.wikipedia.org]

- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. isres.org [isres.org]

- 25. propulsiontechjournal.com [propulsiontechjournal.com]

- 26. japsonline.com [japsonline.com]

- 27. Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and DFT Studies of 1,2,4-Triazole-3-Thione Stability: A Comprehensive Technical Guide

Executive Summary

The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound antibacterial, antidiabetic, and antiviral properties. However, a critical challenge in the rational design of these derivatives is their inherent thione-thiol tautomerism. Because the structural conformation directly dictates receptor binding affinity and pharmacokinetic behavior, identifying the predominant tautomer under physiological conditions is paramount. This whitepaper provides an in-depth technical framework detailing how to leverage Density Functional Theory (DFT) to resolve tautomeric stability, followed by the seamless integration of these quantum mechanical findings into downstream in silico ADMET and molecular docking workflows.

The Causality of Thione-Thiol Tautomerism: Quantum Mechanical Insights

Tautomerism in 1,2,4-triazole-3-thiones involves the migration of a proton between the nitrogen atom (N2 or N4) and the exocyclic sulfur atom, transitioning the molecule between a thione (C=S) and a thiol (C–SH) state. Understanding the thermodynamic preference of this shift is not merely an academic exercise; it is the foundational step in identifying the true bioactive conformer.

Extensive DFT investigations consistently demonstrate that the thione tautomer is thermodynamically favored over the thiol form. The causality behind this preference lies in the electronic structure: the thione form benefits from superior electron delocalization across the heterocyclic ring and avoids the steric and electronic repulsions associated with adjacent hydrogen atoms in the thiol state. According to 1[1], gas-phase evaluations using B3LYP and MP2 methods confirm the thione form as the global minimum. This is further corroborated by Natural Bond Orbital (NBO) analyses, which highlight enhanced stabilization energies due to conjugation effects in the thione state.

Quantitative Data: Tautomeric Energy Differences

The table below synthesizes quantitative energy differences (ΔE) between the thione and thiol tautomers across various synthesized derivatives, highlighting the consistent energetic penalty of the thiol form.

| Compound / Derivative | Computational Level | Most Stable Tautomer | Energy Difference (ΔE) | Reference |

| Parent 1,2,4-triazole-3-thione | B3LYP/6-31G(d,p) | Thione | 10 – 20 kJ/mol | 1[1] |

| Indol-2-yl-triazole-3-thione (3) | B3LYP/6-311G(d,p) | Thione | 13.95 kcal/mol | 2[2] |

| Indol-2-yl-triazole-3-thione (4) | B3LYP/6-311G(d,p) | Thione | 13.74 kcal/mol | 2[2] |

| 4-ethyl-5-(thiophen-2-yl)-... | DFT (Gas Phase) | Thione | 15.00 kcal/mol | 3[3] |

| 4-phenyl-5-(thiophen-2-yl)-... | DFT (Gas Phase) | Thione | 11.96 kcal/mol | 3[3] |

Standardized Protocol: Quantum Chemical (DFT) Tautomer Stability Analysis

To ensure scientific integrity, computational chemists must employ self-validating protocols. The following methodology outlines the rigorous extraction of thermodynamic data for triazole derivatives.

Step 1: 3D Structure Generation & Initial Minimization Construct both the thione and thiol tautomers using a molecular builder (e.g., GaussView). Perform a preliminary molecular mechanics (MMFF94) cleanup to resolve severe steric clashes before submitting to quantum mechanical solvers.

Step 2: Geometry Optimization (DFT Level) Execute geometry optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set . Causality: The inclusion of diffuse functions (++) is non-negotiable for these systems. Sulfur is a highly polarizable, electron-rich atom. Failing to account for its diffuse electron cloud leads to severe underestimations of the thione's stability and inaccurate dipole moments.

Step 3: Frequency Calculations (The Self-Validating Mechanism) Run vibrational frequency calculations on the optimized geometries at the same level of theory. Causality: Optimization algorithms only seek a stationary point on the potential energy surface. Frequency calculations act as the self-validating check: the strict absence of imaginary frequencies mathematically confirms the geometry is a true local minimum. Furthermore, this step yields the Zero-Point Energy (ZPE) and thermal corrections necessary to calculate accurate Gibbs free energies (ΔG).

Step 4: Solvation Modeling Apply an implicit solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), using water or DMSO as the solvent. Causality: Gas-phase calculations do not represent biological reality. Solvation models account for the dielectric environment, which can stabilize the highly polar thione form (dipole moments often >3.0 Debye)[2] even further than in a vacuum.

Fig 1: Step-by-step DFT computational workflow for tautomeric stability analysis.

Transitioning to Drug Discovery: ADMET Profiling & Molecular Docking

Once DFT confirms the thione form as the predominant and energetically favorable species, this specific 3D conformer must be utilized as the input ligand for downstream pharmacological screening. Using the incorrect tautomer in docking studies will yield false-positive binding affinities due to inaccurate hydrogen-bond donor/acceptor mapping.

Recent breakthroughs have successfully utilized the thione conformer to target critical bacterial and metabolic pathways. For instance, 4[4][5] demonstrated high binding affinities of triazole-3-thiones against Lipoteichoic Acid Synthase (LtaS, PDB: 2W5S) in Gram-positive bacteria. Similarly, 6[6] have shown potent in silico inhibition of α-glucosidase (PDB: 2ZE0), marking them as next-generation antidiabetic candidates.

Standardized Protocol: Molecular Docking & ADMET

Step 1: In Silico ADMET Screening Before executing computationally expensive docking simulations, process the SMILES strings of the thione derivatives through predictive ADMET engines (e.g., SwissADME, pkCSM). Causality: This acts as a primary filter to eliminate compounds violating Lipinski’s Rule of Five or those exhibiting high hepatotoxicity/mutagenicity, ensuring only drug-like candidates proceed.

Step 2: Ligand Preparation Import the DFT-optimized thione geometry into AutoDock Tools. Merge non-polar hydrogens and assign Gasteiger partial charges. Causality: DFT-derived charges can also be used via the RESP method, providing a highly accurate electrostatic map of the thione core for the docking algorithm.

Step 3: Target Protein Preparation Retrieve the target crystal structure (e.g., PDB: 2W5S or 2ZE0). Strip co-crystallized ligands and bulk water molecules. Causality: While bulk water is removed, structurally conserved water molecules that bridge ligand-receptor interactions must be retained. Crucially, polar hydrogens must be added to the protein to accurately model the hydrogen-bond donor capacity of the receptor against the thione's highly electronegative sulfur atom.

Step 4: Docking Execution & Validation (Self-Validating Step) Define the grid box around the active site and execute docking using the Lamarckian Genetic Algorithm (LGA). Validation: Before screening the novel triazole-3-thiones, validate the grid parameters by re-docking the native co-crystallized ligand. A Root Mean Square Deviation (RMSD) of < 2.0 Å between your docked pose and the experimental crystallographic pose mathematically validates the scoring function's accuracy.

Fig 2: Integrated in silico pipeline combining ADMET profiling and molecular docking.

Conclusion

The rational design of 1,2,4-triazole-3-thione therapeutics requires a multidisciplinary computational approach. By grounding the structural inputs in rigorous DFT calculations—proving the thermodynamic dominance of the thione tautomer—researchers can eliminate structural artifacts. Feeding these high-fidelity, quantum-mechanically optimized geometries into validated ADMET and molecular docking pipelines ensures a robust, reliable, and highly predictive drug discovery workflow.

References

- Haghighi, Z. Z., & Zahedi, M.

- Boraei, A. T. A., et al. "X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid." Crystals (MDPI).

- "In-silico ADMET Study and Molecular Docking of Triazole-3-thione Derivatives targeting Lipoteichoic Acid Synthase in Gram-positive Bacteria." Journal of Applied Pharmaceutical Sciences and Research.

- Kuznetsov, et al. "Novel 1,2,4-triazolethiol–thiophen Hybrids: Facile Synthesis, Characterization, ADMET Prediction and Molecular Docking.

- "Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential." ACS Omega.

Sources

Exploring the Chemical Space of 5-Methylidene-1,2,4-Triazole-3-Thione Derivatives: Synthesis, Mechanistic Insights, and Therapeutic Potential

Executive Summary

The 1,2,4-triazole-3-thione scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antidiabetic, anticonvulsant, and antitumoral properties. Within this expansive chemical space, 5-methylidene-1,2,4-triazole-3-thione derivatives represent a structurally unique subclass. The incorporation of an exocyclic double bond (the methylidene group) at the 5-position fundamentally alters the electronic distribution, tautomeric equilibrium, and spatial geometry of the molecule. This technical guide explores the structural dynamics, self-validating synthetic protocols, and target engagement mechanisms of these derivatives, providing actionable insights for drug development professionals.

Structural Dynamics and Tautomeric Equilibria

A critical aspect of working with 1,2,4-triazole-3-thiones is mastering their tautomeric behavior. The core ring exists predominantly in the thione form in the solid state and in neutral or acidic solutions, but shifts toward the thiolate (thiol) form in alkaline environments or upon binding to specific metal cations 1.

The presence of the 5-methylidene group further complicates this landscape by introducing the potential for imine-enamine-like tautomerism, extending the conjugated system across the exocyclic double bond.

-

Causality in Target Binding: This extended conjugation lowers the HOMO-LUMO gap, resulting in enhanced binding affinities through π−π stacking interactions with aromatic residues in target protein pockets. Furthermore, the rigidified exocyclic double bond restricts the conformational flexibility of the scaffold and acts as a potential Michael acceptor, which can be leveraged for targeted covalent inhibition.

Synthetic Methodologies: Causality and Protocols

To synthesize these derivatives reliably, a self-validating protocol is required. The synthesis is typically a multi-step process involving the construction of the triazole core followed by the installation of the exocyclic double bond via Knoevenagel-type condensation.

Protocol: Synthesis of 5-(Arylmethylidene)-1,2,4-triazole-3-thione

Step 1: Formation of the Triazole Core

-

Procedure: Suspend the appropriate thiosemicarbazide derivative in a 2N aqueous NaOH solution. Reflux the mixture continuously for 2 to 4 hours until a clear solution is obtained.

-

Causality: The alkaline medium deprotonates the terminal amine of the thiosemicarbazide, significantly increasing its nucleophilicity. This drives the intramolecular attack on the carbonyl carbon, a thermodynamically favorable dehydration-cyclization that forms the stable 5-membered aromatic ring2.

Step 2: Precipitation and Isolation

-

Procedure: Cool the reaction mixture to 0∘C and carefully acidify with dilute HCl (1N) until the pH reaches 3-4. Filter the resulting precipitate and recrystallize from absolute ethanol.

-

Causality: The cyclized product initially exists as a soluble sodium thiolate salt in the basic medium. Acidification neutralizes the salt, forcing the precipitation of the neutral, highly stable thione tautomer.

Step 3: Knoevenagel-Type Condensation (Methylidene Installation)

-

Procedure: Dissolve the synthesized 5-alkyl-1,2,4-triazole-3-thione core in absolute ethanol. Add an equimolar amount of the desired aromatic aldehyde and a catalytic amount of piperidine (0.1 equivalents). Reflux for 6-8 hours.

-

Causality: The protons on the C5-alkyl group are rendered highly acidic by the electron-withdrawing nature of the adjacent triazole ring. Piperidine abstracts a proton to form a reactive carbanion, which subsequently attacks the electrophilic carbonyl of the aldehyde. Subsequent dehydration yields the rigid 5-methylidene derivative.

Workflow detailing the synthesis of 5-methylidene-1,2,4-triazole-3-thione derivatives.

Pharmacological Landscape and Target Engagement

Metallo- β -Lactamase (MBL) Inhibition

The global dissemination of Gram-negative bacteria expressing MBLs (e.g., NDM-1, VIM-2) severely threatens the efficacy of carbapenems, a last-line antibiotic treatment. 1,2,4-triazole-3-thione derivatives have been identified as potent, low-micromolar inhibitors of these enzymes.

-

Mechanism of Action: The mechanism relies on the triazole thiolate pharmacophore acting as a metal-chelating group. It directly coordinates with the essential zinc ions ( Zn2+ ) in the MBL active site. The exocyclic 5-methylidene modification—especially when conjugated with bulky or electron-withdrawing aromatic groups—optimizes the spatial orientation of the thiolate within the active site, significantly lowering the Ki values and restoring meropenem susceptibility3.

Mechanism of Metallo-β-Lactamase inhibition by triazole-thione derivatives.

Antinociceptive and Anticonvulsant Activity

Beyond antimicrobial applications, these derivatives successfully cross the blood-brain barrier to modulate central nervous system (CNS) pathways. In-vivo screening in murine models (e.g., the hot-plate test) has demonstrated that specific 1,2,4-triazole-3-thione derivatives exert potent, clear-cut antinociceptive effects. Furthermore, they exhibit moderate to strong anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, positioning them as safer, non-inferior alternatives to traditional antiepileptic drugs like sodium valproate4.

Quantitative Data Analysis

To evaluate the structure-activity relationship (SAR) of these derivatives, quantitative pharmacological data is summarized below.

Table 1: Inhibitory Activity of Optimized Triazole-Thione Derivatives against MBLs | Compound Modification (C5-Position) | Target Enzyme | IC50 ( μM ) | Ki ( μM ) | Meropenem Synergy | |-------------------------------------|---------------|----------------------------------|-----------------------|-------------------| | Non-substituted (Baseline) | NDM-1 | >100 | N/A | Weak | | 5-Trifluoromethyl | NDM-1 | 45.2 | 25.8 | Moderate | | 5-(4-Trifluoromethylphenyl) | NDM-1 | 12.4 | 8.1 | Strong | | 5-Arylmethylidene (Optimized) | VIM-2 | 18.6 | 10.5 | Strong |

Data synthesized from structural optimization studies targeting NDM-1 and VIM-2 metallo- β -lactamases3.

Table 2: Antinociceptive Efficacy in Murine Hot-Plate Test (300 mg/kg dose)

| Compound Code | Peak MPAE (%) | Time to Peak Effect (min) | Classification |

|---|---|---|---|

| TPB-2 | 35.43% | 60 | Strong |

| TPF-32 | 37.05% | 30 | Strong |

| TPB-4 | <10.00% | N/A | Ineffective |

MPAE = Maximum Possible Antinociceptive Effect. Data highlights the efficacy of specific triazole-thione derivatives in alleviating acute thermal pain5.

Conclusion

The chemical space of 5-methylidene-1,2,4-triazole-3-thione derivatives offers a highly versatile and rigidified platform for modern drug discovery. By understanding the causality between their synthetic pathways, tautomeric equilibria, and target engagement mechanisms, researchers can rationally design next-generation therapeutics. Whether acting as zinc-chelating MBL inhibitors to combat severe antimicrobial resistance or as CNS-active agents for pain and epilepsy management, this scaffold remains a cornerstone of targeted medicinal chemistry.

References

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential Source: ACS Omega

- Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria Source: MDPI

- Antinociceptive screening of various 1,2,4-triazole-3-thione derivatives in the hot-plate test in mice Source: Journal of Pre-Clinical and Clinical Research (JPCCR)

- Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity Source: Science Publishing Group

- Synthesis methods of 1,2,4-triazole-3-thiones: review Source: Zaporizhzhia St

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. Antinociceptive screening of various 1,2,4-triazole-3-thione derivatives in the hot-plate test in mice [jpccr.eu]

detailed synthesis protocol for 5-Methylidene-1,2,4-triazole-3-thione

This Application Note provides an authoritative, step-by-step methodology for the synthesis of 5-Methylidene-1,2,4-triazolidine-3-thione (thermodynamically favored as its tautomer, 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione ). Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind reaction conditions, ensuring high regioselectivity and yield.

Mechanistic Insights & Tautomeric Dynamics

The 1,2,4-triazole-3-thione scaffold exhibits complex, multi-pathway tautomeric behavior. While frequently named as 5-methylidene-1,2,4-triazolidine-3-thione to highlight the unique reactivity of the exocyclic carbon (which readily undergoes Knoevenagel-type condensations with aldehydes), X-ray diffraction and Density Functional Theory (DFT) calculations confirm that the molecule predominantly exists as the 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione tautomer in both the solid state and polar solvents .

Derivatives of this specific scaffold have demonstrated potent antithyroid activity by inhibiting iodide uptake. The 5-methyl substitution significantly enhances pharmacological efficacy while minimizing the cellular toxicity typically associated with open-chain thiosemicarbazones . Furthermore, the regioselectivity of subsequent API functionalization (e.g., S-alkylation vs. N-alkylation) is heavily dependent on the purity of the synthesized parent thione .

Synthetic Strategy & Pathway

The synthesis relies on a two-step sequence: the N-acetylation of thiosemicarbazide followed by a base-promoted intramolecular cyclocondensation. Controlling the pH during the cyclization step is the most critical parameter in this workflow.

Fig 1: Mechanistic divergence in the cyclization of 1-acetylthiosemicarbazide.

Causality of Catalysis: Under acidic conditions, the carbonyl oxygen of the intermediate is protonated, driving the highly nucleophilic sulfur atom to attack the carbonyl carbon, yielding the undesired 2-amino-5-methyl-1,3,4-thiadiazole. Conversely, base catalysis deprotonates the hydrazide nitrogen, reversing the nucleophilicity gradient. This directs the nitrogen to attack the carbonyl carbon, exclusively forming the desired 1,2,4-triazole ring.

Materials and Reagents

-

Precursors: Thiosemicarbazide (99%), Acetyl chloride (99%) or Acetic anhydride.

-

Solvents & Catalysts: Anhydrous Pyridine (or THF/Triethylamine), 2M Sodium Hydroxide (NaOH) aqueous solution, 2M Hydrochloric Acid (HCl), Absolute Ethanol.

-

Equipment: 250 mL round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, pH meter, vacuum filtration apparatus.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-Acetylthiosemicarbazide

-

Preparation: Suspend thiosemicarbazide (0.1 mol, 9.11 g) in 50 mL of anhydrous pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Thermal Control: Submerge the flask in an ice bath and cool the suspension to 0–5 °C. Causality: Strict temperature control prevents over-acylation at the highly reactive sulfur or secondary nitrogen centers.

-

Addition: Add acetyl chloride (0.11 mol, 8.64 g) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Isolation: Pour the mixture into 200 mL of vigorously stirred ice-cold water. The intermediate, 1-acetylthiosemicarbazide, will precipitate as a white solid. Filter under vacuum, wash with cold water (3 × 50 mL), and dry in a desiccator.

Phase 2: Base-Promoted Intramolecular Cyclocondensation

-

Dissolution: Transfer the dried 1-acetylthiosemicarbazide to a clean 250 mL round-bottom flask and dissolve it in 100 mL of 2M aqueous NaOH.

-

Cyclization: Equip the flask with a reflux condenser and heat the solution to a gentle reflux (approx. 100 °C) for 3 hours.

-

Validation: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 7:3). The complete consumption of the intermediate spot validates the end of the cyclization phase.

Phase 3: pH-Controlled Isolation

-

Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

-

Acidification: Slowly add 2M HCl dropwise under continuous stirring until the pH reaches exactly 5.0–5.5 .

-

Causality: Over-acidification (pH < 3) will protonate the newly formed triazole ring, converting it into a highly water-soluble hydrochloride salt, which drastically reduces the isolated yield. A pH of 5.0 ensures the compound remains in its neutral, insoluble thione form.

-

-

Collection: The target compound precipitates as a crystalline white-to-pale-yellow solid. Filter under vacuum and wash with ice-cold distilled water (2 × 30 mL).

-

Purification: Recrystallize the crude product from hot absolute ethanol to achieve >98% purity. Yield: ~75-80%.

Analytical Validation & Quality Control

To ensure the structural integrity and tautomeric purity of the synthesized compound, validate the batch against the quantitative parameters outlined below.

| Analytical Method | Target Signal / Value | Structural Interpretation |

| ¹H NMR (DMSO-d6) | δ 13.2 ppm (br s, 1H) | N4-H proton (Confirms thione tautomer predominance over thiol) |

| δ 11.8 ppm (br s, 1H) | N2-H proton | |

| δ 2.2 ppm (s, 3H) | Allylic/Heteroaromatic methyl group (-CH₃) | |

| ¹³C NMR (DMSO-d6) | δ ~166.5 ppm | C=S (Thione carbon validation) |

| δ ~149.2 ppm | C=N (Triazole ring carbon) | |

| δ ~11.4 ppm | Aliphatic methyl carbon (-CH₃) | |

| FT-IR (ATR) | ~3100 cm⁻¹ | N-H stretching (Broad, indicative of hydrogen bonding) |

| ~1560 cm⁻¹ | C=N stretching | |

| ~1300 cm⁻¹ | C=S stretching (Absence of S-H stretch at ~2500 cm⁻¹) | |

| HRMS (ESI-) | m/z 114.013 | [M-H]⁻ corresponding to C₃H₄N₃S⁻ |

| Melting Point | 268–270 °C | Confirms high crystalline purity |

References

-

Tautomerism aspect of thione-thiol combined with spectral investigation of some 4-amino-5-methyl-1,2,4-triazole-3-thione Schiff's bases Journal of Molecular Structure URL:[Link]

-

Effect of 2,4-dihydro-3H-1,2,4-triazole-3-thiones and thiosemicarbazones on iodide uptake by the mouse thyroid: the relationship between their structure and anti-thyroid activity Chemical and Pharmaceutical Bulletin URL:[Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods Journal of Molecular Structure URL:[Link]

Advanced Application Note: 1,2,4-Triazole-3-thiones as Broad-Spectrum Metallo-β-Lactamase Inhibitors

Introduction & Mechanistic Rationale

The rapid global dissemination of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs) such as NDM-1, VIM-2, and IMP-1, represents a critical threat to the efficacy of the β-lactam antibiotic armamentarium. Unlike serine β-lactamases, MBLs utilize one or two zinc ions in their active site to hydrolyze the β-lactam ring. This fundamental structural difference renders them entirely resistant to clinically approved serine β-lactamase inhibitors like clavulanic acid and avibactam.

Recent structural and kinetic studies have identified the 1,2,4-triazole-3-thione scaffold as a highly potent, broad-spectrum MBL inhibitor[1]. The efficacy of these compounds is driven by a unique, dual-action mechanism:

-

Direct Active-Site Coordination: The thione group (existing in tautomeric equilibrium with its thiol form) acts as a soft Lewis base, forming a highly favorable coordinate covalent bond with the soft Lewis acid Zn2+ ions in the MBL active site. Concurrently, the nitrogen atoms of the triazole ring engage in hydrogen bonding with conserved active-site residues, effectively bridging the dizinc center [2].

-

Catalytic Zinc Stripping: Advanced derivatives—particularly those featuring di-heteroaryl or biphenyl substitutions—exhibit a secondary mechanism. High-affinity binding alters the coordination geometry of the native zinc ions, effectively extracting them from the enzyme core. Equilibrium dialysis and native mass spectrometry have confirmed that these compounds inhibit enzymes like VIM-2 and NDM-1 at least partially by stripping the catalytic zinc ions[1].

This dual mechanism is responsible for the sub-micromolar to low-nanomolar affinities observed against NDM-1 and VIM-type enzymes, making 1,2,4-triazole-3-thiones leading candidates for clinical development.

Experimental Workflow

To systematically evaluate the efficacy of newly synthesized 1,2,4-triazole-3-thione derivatives, a multi-tiered validation workflow is required. This ensures that in vitro enzyme inhibition translates to in vivo microbiological synergy.

Workflow for evaluating 1,2,4-triazole-3-thiones as MBL inhibitors and carbapenem synergists.

Quantitative Profiling of Lead Derivatives

Extensive structure-activity relationship (SAR) studies have demonstrated that substitutions at the 4- and 5-positions of the triazole ring dictate both the spectrum of activity and the primary mechanism of action[3]. The table below summarizes the quantitative data for representative optimized classes.

| Compound / Derivative Class | Target MBL | Binding Affinity (Ki / IC50) | Meropenem MIC Reduction | Primary Mechanism |

| Biphenyl-substituted (e.g., Cpd 45) | NDM-1 | 10 – 30 nM | Up to 1000-fold | Zinc stripping & coordination |

| Di-heteroaryl substituted | VIM-2 | Sub-micromolar | 16-fold | Zinc coordination |

| Naphth-2-yl substituted (e.g., Cpd 42) | IMP-1 | ~ 1 – 5 µM | 16-fold | Broad-spectrum active-site binding |

| 5-(2-methylphenyl) substituted | L1 / VIM-4 | Micromolar | N/A | Active-site binding |

Data synthesized from established SAR profiles of 1,2,4-triazole-3-thione derivatives[1],[2],[3].

Self-Validating Experimental Protocols

The following protocols provide step-by-step methodologies for the primary assays in the MBL inhibitor development pipeline. Each protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity.

Protocol A: Steady-State Kinetic Inhibition Assay (Nitrocefin Cleavage)

Causality & Design: Nitrocefin is selected as the reporter substrate because its hydrolysis by MBLs yields a distinct spectral shift from yellow (390 nm) to red (482 nm). This allows continuous, real-time spectrophotometric monitoring without background interference from the test compounds. HEPES buffer is chosen over phosphate buffers to prevent zinc precipitation. Triton X-100 is included to eliminate false positives caused by the aggregation of hydrophobic inhibitor derivatives (promiscuous inhibition).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 µM ZnSO₄, and 0.01% (v/v) Triton X-100.

-

Enzyme Preparation: Dilute purified recombinant MBL (e.g., NDM-1 or VIM-2) in the assay buffer to a final working concentration of 1–5 nM.

-

Inhibitor Pre-incubation: In a 96-well UV-transparent microplate, mix 90 µL of the enzyme solution with 5 µL of the 1,2,4-triazole-3-thione inhibitor (dissolved in DMSO, serially diluted). Incubate at 30°C for 15 minutes to allow complex formation.

-

Reaction Initiation: Add 5 µL of nitrocefin (final concentration 100 µM) to each well to initiate the reaction.

-

Data Acquisition: Immediately monitor the absorbance at 482 nm continuously for 10 minutes using a microplate reader at 30°C.

-

Analysis: Calculate initial velocities ( v0 ) from the linear portion of the progress curves. Determine the Ki using the Cheng-Prusoff equation or Morrison equation for tight-binding inhibitors.

Validation Check: A baseline uninhibited reaction (enzyme + DMSO vehicle + substrate) must yield a perfectly linear absorbance increase for at least the first 5 minutes. Any deviation indicates substrate depletion or enzyme instability, invalidating the run.

Protocol B: Zinc Stripping Validation via Equilibrium Dialysis

Causality & Design: Because 1,2,4-triazole-3-thiones can act as potent metal chelators, it is critical to distinguish between transient active-site occupation and permanent enzyme inactivation via zinc removal. Equilibrium dialysis physically separates the enzyme from the bulk inhibitor solution over 24 hours, allowing the system to reach thermodynamic equilibrium. If the inhibitor strips zinc, the retentate (enzyme fraction) will show depleted zinc levels.

Step-by-Step Methodology:

-

Sample Preparation: Prepare 500 µL of purified MBL (3 µM) in 50 mM HEPES (pH 7.5) without supplemental zinc.

-

Dialysis Setup: Load the enzyme into a dialysis cassette (10 kDa MWCO).

-

Equilibration: Submerge the cassette in 500 mL of dialysis buffer containing the target 1,2,4-triazole-3-thione inhibitor at a concentration 10-fold higher than its Ki .

-

Incubation: Stir gently at 4°C for 24 hours to allow complete equilibration of the inhibitor and any stripped zinc ions.

-

Quantification: Recover the retentate (enzyme fraction) from the cassette. Quantify the residual zinc content utilizing Inductively Coupled Plasma Mass Spectrometry (ICP-MS), comparing the Zn:Enzyme stoichiometric ratio against the baseline.

Validation Check: A vehicle-control dialysis (enzyme dialyzed against buffer containing DMSO only) must be run in parallel. The control retentate must maintain a strictly 2:1 Zinc-to-Enzyme stoichiometric ratio, confirming that the dialysis membrane and buffer do not passively leach zinc from the native enzyme.

Protocol C: Microbiological Synergy (Checkerboard Microdilution)

Causality & Design: In vitro enzyme inhibition does not guarantee in vivo efficacy due to bacterial outer membrane impermeability and active efflux pumps. The checkerboard assay evaluates the compound's ability to restore the antibacterial activity of a carbapenem (meropenem) against MBL-producing clinical isolates. The Fractional Inhibitory Concentration Index (FICI) mathematically validates synergy.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, create a 2D concentration gradient. Dispense serial 2-fold dilutions of meropenem along the x-axis (columns 1–10) and serial 2-fold dilutions of the triazole-thione inhibitor along the y-axis (rows A–G).

-

Inoculum Preparation: Prepare a bacterial suspension of the MBL-producing clinical isolate (e.g., K. pneumoniae NDM-1+) in Mueller-Hinton Broth to a final concentration of 5×105 CFU/mL.

-

Inoculation & Incubation: Add 50 µL of the bacterial suspension to all wells. Incubate the plate aerobically at 37°C for 18–20 hours.

-

MIC Determination: Visually inspect the plate to determine the Minimum Inhibitory Concentration (MIC) for meropenem alone, the inhibitor alone, and the combinations.

-

FICI Calculation: Calculate the FICI using the formula:

FICI=MICMeroMICMero+Inh+MICInhMICInh+MeroAn FICI ≤0.5 indicates synergistic activity.

Validation Check: The MIC of meropenem alone (Row H, no inhibitor) must fall within the established CLSI/EUCAST quality control ranges for the specific resistant isolate before calculating the FICI. If the baseline MIC is out of range, the synergy calculation is void.

Sources

Application Note: Investigating 5-Methylidene-1,2,4-triazole-3-thione as a Novel Scaffold for Antimicrobial Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of new and effective antimicrobial agents.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the 1,2,4-triazole ring being a particularly privileged scaffold.[3] This nucleus is present in numerous marketed drugs, including potent antifungals like fluconazole and itraconazole.[1][4][5] The 1,2,4-triazole-3-thione derivative, in particular, has been the subject of extensive research, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][3][4][6] These compounds often exert their effects by inhibiting crucial microbial enzymes.[7] This application note provides a comprehensive guide to the synthesis and evaluation of a novel, underexplored derivative: 5-Methylidene-1,2,4-triazole-3-thione . We present a systematic workflow, from chemical synthesis to antimicrobial efficacy and preliminary safety profiling, designed to assess its potential as a lead compound in drug discovery.

Part 1: Synthesis and Characterization

Expertise & Rationale: The first critical step in evaluating a novel compound is to establish a reliable and reproducible synthetic route. The proposed synthesis begins with the formation of the core 1,2,4-triazole-3-thione ring, a well-established reaction, followed by the introduction of the methylidene group at the C5 position. The 5-methylidene moiety is of interest as the exocyclic double bond introduces a point of reactivity and specific stereochemistry that differs from previously studied 5-alkyl/aryl-substituted triazoles, potentially leading to novel biological interactions.

Protocol 1.1: Synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

This protocol outlines the cyclization of thiocarbohydrazide with acetic acid to form the precursor triazole.

Materials:

-

Thiocarbohydrazide

-

Glacial Acetic Acid

-

Ethanol

-

Reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

-

A mixture of thiocarbohydrazide (0.1 mol) and glacial acetic acid (0.12 mol) is refluxed for 4-6 hours.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under a vacuum to yield the 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.[8]

-

The structure and purity should be confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FTIR).

Protocol 1.2: Proposed Synthesis of 5-Methylidene-1,2,4-triazole-3-thione via Mannich-type Reaction

The introduction of the methylidene group can be achieved through a Mannich-type reaction using formaldehyde. This reaction involves the aminomethylation of a compound containing an active hydrogen atom.[9][10][11]

Materials:

-

Synthesized 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (or a related triazole precursor)

-

Formaldehyde (37% aqueous solution)

-

Appropriate secondary amine (e.g., piperidine, morpholine)

-

Ethanol

-

Reaction vessel, magnetic stirrer

Procedure:

-

Dissolve the precursor 1,2,4-triazole-3-thiol (10 mmol) in ethanol.

-

Add formaldehyde (12 mmol) and the chosen secondary amine (10 mmol) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[12]

-

Cool the reaction mixture. The product that precipitates is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol.

-

Characterize the final product to confirm the presence of the exocyclic C=CH₂ group.

Trustworthiness Note: Each synthetic step must be validated. The purity of intermediates and the final product is paramount for accurate biological testing. Impurities can lead to false-positive or false-negative results.

Caption: Proposed synthetic workflow for 5-Methylidene-1,2,4-triazole-3-thione.

Part 2: Antimicrobial Efficacy Assessment

Expertise & Rationale: Once the target compound is synthesized and purified, its biological activity must be quantified. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a gold-standard, quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and efficiency.[14]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from CLSI guidelines (M07 for bacteria, M27/M38a for fungi) and provides a framework for testing against a panel of clinically relevant microorganisms.[14][15][16][17]

Materials:

-

Test compound (5-Methylidene-1,2,4-triazole-3-thione) stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

-

Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism and inoculate into a suitable broth. Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

Compound Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and mix, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a concentration gradient.

-

-

Inoculation: Add the diluted microbial inoculum to each well.

-

Controls:

-

Sterility Control: Broth only, no inoculum.

-

Growth Control (Vehicle): Broth + Inoculum + DMSO (or solvent used for the compound).

-

Positive Control: Broth + Inoculum + standard antibiotic.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[13] This can be assessed visually or by reading the optical density (OD) with a microplate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation

Results should be tabulated for clarity.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 5-Methylidene-1,2,4-triazole-3-thione | Data | Data | Data | Data |